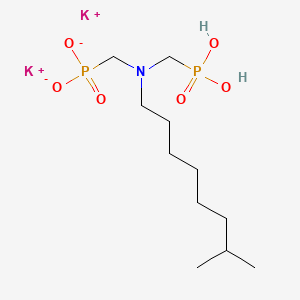
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C11H25K2NO6P2. It is known for its unique structure, which includes two phosphonate groups and a nitrogen-containing isononyl group. This compound is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Isononylamine with Formaldehyde: Isononylamine is reacted with formaldehyde in the presence of an acid catalyst to form an intermediate.
Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid to form the final product, this compound.
Purification: The product is purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is similar to the laboratory synthesis but is scaled up and may include additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides.
Aplicaciones Científicas De Investigación
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions and other chemical species, influencing their reactivity and stability. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate: Similar compounds include other bisphosphonates with different alkyl or aryl groups.
This compound: Other nitrogen-containing bisphosphonates with varying chain lengths and substituents.
Uniqueness
This compound is unique due to its specific combination of phosphonate and isononyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
93982-86-6 |
|---|---|
Fórmula molecular |
C11H25K2NO6P2 |
Peso molecular |
407.46 g/mol |
Nombre IUPAC |
dipotassium;[7-methyloctyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2K/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
Clave InChI |
DAFNWHMJSLOQIT-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















